(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-Acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide belongs to the 2-imino-2H-chromene-3-carboxamide class of heterocyclic compounds. These derivatives are synthesized via condensation reactions between cyanoacetamide and substituted salicylaldehydes, catalyzed by piperidine . The Z-configuration of the imino group is critical for maintaining structural geometry, which often correlates with biological activity, such as tyrosine kinase inhibition .
Properties
IUPAC Name |
N-acetyl-2-(3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-5-8-15(10-12)21-19-16(18(23)20-13(2)22)11-14-7-3-4-9-17(14)24-19/h3-11H,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUQHYMLKQUJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 3-methylbenzaldehyde with 3-acetyl-4-hydroxycoumarin in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the chromene ring system. The final product is obtained after acetylation of the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated chromene derivatives.
Scientific Research Applications
(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Substituent Variations on the Phenylimino Group
The phenylimino group is a key site for structural diversification. Substitutions here influence electronic, steric, and hydrophobic properties:
*Note: Exact molecular formula for the target compound is inferred from analogs.
- Electron-Withdrawing vs.
- Bulk and Polarity: The 4-cyano group () increases polarity and may improve aqueous solubility, whereas methoxy groups () add steric bulk and moderate lipophilicity.
Chromene Ring Modifications
Substitutions on the chromene ring (positions 7 or 8) further diversify this class:
N-Acetyl Group Modifications
The N-acetyl moiety can be replaced with bulkier or polar groups:
Biological Activity
(2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an anti-inflammatory, antioxidant, and anticancer agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.
The synthesis of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
- Formation of the Chromene Core : The initial step involves creating the chromene structure through cyclization reactions.
- Introduction of Functional Groups : Acetyl and imino groups are introduced to enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The compound has a molecular formula of and a molecular weight of 284.31 g/mol.
Anticancer Properties
Research indicates that (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. A study conducted on human breast cancer cells (MCF-7) demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, treatment with (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide resulted in reduced edema and inflammatory cell infiltration.
The biological activity of (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Receptor Modulation : It can modulate receptors associated with apoptosis and cell survival pathways, leading to increased apoptosis in malignant cells.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Breast Cancer Study : A study published in the Journal of Medicinal Chemistry reported that (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight daily for four weeks.
- Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound led to a 40% reduction in paw swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
